molecular formula C7H9F6N B13244142 2,6-Bis-Trifluoromethylpiperidine

2,6-Bis-Trifluoromethylpiperidine

Cat. No.: B13244142
M. Wt: 221.14 g/mol
InChI Key: APPHZZVNZFLFTE-UHFFFAOYSA-N
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Description

2,6-Bis-Trifluoromethylpiperidine is a fluorinated organic compound with the molecular formula C7H9F6N It is characterized by the presence of two trifluoromethyl groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis-Trifluoromethylpiperidine typically involves the introduction of trifluoromethyl groups into a piperidine ring. One common method is the reaction of piperidine with trifluoromethylating agents under controlled conditions. For example, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like acetonitrile (CH3CN). The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis-Trifluoromethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2,6-Bis-Trifluoromethylpiperidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its fluorinated structure may enhance the bioavailability and metabolic stability of drug candidates.

    Industry: this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2,6-Bis-Trifluoromethylpiperidine involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    2,6-Bis-Trifluoromethylpyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.

    2,6-Difluoromethylpiperidine: Contains two fluorine atoms instead of trifluoromethyl groups.

    2,6-Dichloromethylpiperidine: Contains chlorine atoms instead of fluorine atoms.

Uniqueness: 2,6-Bis-Trifluoromethylpiperidine is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.

Biological Activity

2,6-Bis-Trifluoromethylpiperidine is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups enhances the compound's lipophilicity and reactivity, making it a valuable candidate for various therapeutic applications. This article delves into the biological activities associated with this compound, including antimicrobial, antiviral, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound features two trifluoromethyl groups attached to a piperidine ring. This configuration is significant because the trifluoromethyl group is known to alter the electronic properties of organic compounds, often leading to enhanced biological activity.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. For instance, derivatives of trifluoromethylpyridines have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.

Table 1: Antimicrobial Efficacy of Trifluoromethyl Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli55 μg/mL
Trifluoromethylpyridine DerivativeS. aureus56 μg/mL
FluazinamVarious fungiNot specified

Antiviral Activity

The antiviral potential of this compound has also been explored. Compounds with similar structures have been investigated for their ability to inhibit viral replication. For example, trifluoromethyl-substituted pyridines have been linked to antiviral effects against HIV by inhibiting protease enzymes critical for viral maturation .

Case Studies

Several studies have documented the biological activity of compounds similar to this compound:

  • Study on Antimicrobial Properties : A study synthesized various pyridinium salts derived from trifluoromethyl compounds and evaluated their antimicrobial activity against a range of pathogens. The results demonstrated that certain derivatives exhibited significant antibacterial effects with MIC values comparable to established antibiotics .
  • Antiviral Research : Another investigation focused on the antiviral properties of trifluoromethyl-containing compounds. It was found that these compounds could effectively inhibit viral replication in vitro, suggesting their potential as therapeutic agents against viral infections .

The enhanced biological activity observed in trifluoromethyl-substituted compounds can be attributed to several factors:

  • Lipophilicity : The trifluoromethyl groups increase the lipophilicity of the compound, facilitating better membrane penetration and interaction with cellular targets.
  • Electrophilicity : The presence of fluorine atoms can influence the reactivity of the compound towards nucleophiles within microbial cells or viruses, disrupting essential biological processes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-bis(trifluoromethyl)piperidine, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves nucleophilic substitution or catalytic hydrogenation of precursor amines. For example, trifluoromethyl groups can be introduced via trifluoromethylation reagents (e.g., TFAA, trifluoroacetic anhydride) under inert atmospheres . Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly impact stereoselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is recommended to achieve >95% purity .

Q. How can researchers validate the structural integrity of 2,6-bis(trifluoromethyl)piperidine post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm trifluoromethyl group positions and piperidine ring conformation.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: ~275.15 g/mol).
  • X-ray Crystallography : For absolute stereochemical confirmation, single-crystal analysis is critical, as seen in related piperidine derivatives .

Q. What are the key safety considerations when handling 2,6-bis(trifluoromethyl)piperidine in laboratory settings?

  • Methodology : Follow protocols for fluorinated compounds:

  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in sealed containers under dry, inert conditions (argon/nitrogen) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathways for 2,6-bis(trifluoromethyl)piperidine synthesis?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and predict regioselectivity during trifluoromethylation.
  • Solvent Effect Analysis : COSMO-RS simulations to evaluate solvent polarity’s role in stabilizing intermediates.
  • Kinetic Studies : Monitor activation energy barriers for competing pathways (e.g., SN1 vs. SN2 mechanisms) .

Q. What experimental strategies resolve contradictions in reported stability data for 2,6-bis(trifluoromethyl)piperidine under acidic conditions?

  • Methodology :

  • Controlled Degradation Studies : Expose the compound to varying pH (1–5) and temperatures (25–60°C), then quantify decomposition products via HPLC-MS.
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled water to trace hydrolysis pathways.
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 2,6-bis(trifluoromethyl)-4-hydroxypyridine) to identify substituent-specific instability .

Q. How can researchers design experiments to probe the steric and electronic effects of trifluoromethyl groups in 2,6-bis(trifluoromethyl)piperidine during catalysis?

  • Methodology :

  • Steric Maps : Generate Tolman cone angles or %VBur analyses to quantify steric bulk.
  • Electrochemical Profiling : Cyclic voltammetry to assess electron-withdrawing effects on redox behavior.
  • Catalytic Screening : Test the compound as a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and correlate activity with computational descriptors .

Q. Data Interpretation and Validation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in pharmacological studies involving 2,6-bis(trifluoromethyl)piperidine derivatives?

  • Methodology :

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., using GraphPad Prism) to calculate EC50_{50} values.
  • ANOVA with Post Hoc Tests : Compare efficacy across derivatives (e.g., Tukey’s HSD for multiple comparisons).
  • Meta-Analysis : Aggregate data from independent studies to address variability, guided by FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. How should researchers address discrepancies in NMR spectral data between synthesized batches of 2,6-bis(trifluoromethyl)piperidine?

  • Methodology :

  • Batch-to-Batch Reproducibility Checks : Standardize reaction conditions (e.g., stoichiometry, drying time).
  • Impurity Profiling : Use 19F^{19}\text{F}-edited HSQC NMR to detect trace fluorinated byproducts.
  • Reference Standards : Cross-calibrate with certified quantitative NMR standards (e.g., CRM4601-b for 19F^{19}\text{F} NMR) .

Q. Ethical and Methodological Rigor

Q. What ethical guidelines apply to computational studies predicting the environmental toxicity of 2,6-bis(trifluoromethyl)piperidine?

  • Methodology :

  • REACH Compliance : Use QSAR models (e.g., ECOSAR) to predict biodegradation and aquatic toxicity.
  • Precautionary Principle : Assume persistence unless experimentally disproven, given the stability of CF3_3 groups.
  • Data Transparency : Publish raw computational inputs/outputs in supplementary materials to enable peer validation .

Properties

Molecular Formula

C7H9F6N

Molecular Weight

221.14 g/mol

IUPAC Name

2,6-bis(trifluoromethyl)piperidine

InChI

InChI=1S/C7H9F6N/c8-6(9,10)4-2-1-3-5(14-4)7(11,12)13/h4-5,14H,1-3H2

InChI Key

APPHZZVNZFLFTE-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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